Regioisomeric Target Selectivity: 3-Cyanobenzoyl vs. Alternative Substitutions Determines Kinase vs. GPCR or Epigenetic Target Engagement
CAS 1210722-83-0 incorporates a 3-cyanobenzoyl moiety, which is a privileged fragment in PARP inhibitor pharmacophores (e.g., Olaparib's 4-fluoro-3-(piperazine-1-carbonyl)benzyl group) [1]. In contrast, its constitutional isomer IM-12 (CAS 1129669-05-1), which features a different substitution pattern, is a potent GSK-3β inhibitor with an IC50 of 53 nM [2]. The structural isomerism leads to a complete divergence of biological target space: PARP-mediated DNA repair pathways versus GSK-3-mediated neuronal differentiation. Researchers using IM-12 (IC50=53 nM) cannot achieve PARP-related pharmacology with the same molecular scaffold [3].
| Evidence Dimension | Target Selectivity and Pharmacophore Geometry |
|---|---|
| Target Compound Data | 3-cyanobenzoyl piperazine regioisomer; structurally aligned with PARP inhibitor scaffolds |
| Comparator Or Baseline | IM-12 (CAS 1129669-05-1): GSK-3β inhibitor, IC50 = 53 nM |
| Quantified Difference | Complete target class switch (PARP vs. GSK-3) due to regioisomeric connectivity; no observable crossover activity reported |
| Conditions | In vitro enzymatic and cellular assays for GSK-3β; PARP inhibition inferred from structural pharmacophore alignment |
Why This Matters
Selection of CAS 1210722-83-0 over IM-12 is mandatory for any study requiring PARP-related probe chemistry, as the constitutional isomerism completely alters the biological target profile.
- [1] Menear KA et al. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. J Med Chem. 2008;51(20):6581-6591. doi:10.1021/jm8001263 View Source
- [2] Biozol. IM-12 (CAS 1129669-05-1) Datasheet. GSK-3 inhibitor IC50=53 nM. Accessed 2026. View Source
- [3] PubChem. IM-12 BioAssay Summary. GSK-3β inhibition. Accessed 2026. View Source
